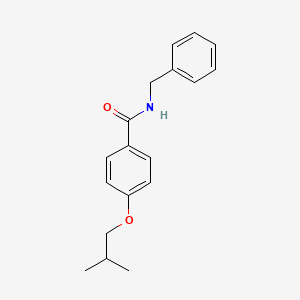
N-benzyl-4-isobutoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-4-isobutoxybenzamide, also known as BI-1, is a small molecule compound that has been extensively studied for its potential therapeutic applications in various diseases. BI-1 was first identified as a cell death suppressor gene in plants, and later found to have similar effects in animals. The compound has been shown to have neuroprotective, cardioprotective, and cytoprotective effects, making it a promising candidate for drug development.
Mecanismo De Acción
The exact mechanism of action of N-benzyl-4-isobutoxybenzamide is not fully understood, but it is believed to act as a molecular chaperone that regulates the folding and stability of proteins in the endoplasmic reticulum (ER). N-benzyl-4-isobutoxybenzamide has been shown to interact with several ER-resident proteins, including Bax, Bcl-2, and IP3R, which are involved in the regulation of apoptosis and calcium signaling. By modulating these interactions, N-benzyl-4-isobutoxybenzamide can prevent ER stress and apoptosis, leading to its cytoprotective effects.
Biochemical and Physiological Effects:
N-benzyl-4-isobutoxybenzamide has been shown to have several biochemical and physiological effects, including the regulation of calcium homeostasis, the inhibition of ER stress and apoptosis, and the modulation of mitochondrial function. In addition, N-benzyl-4-isobutoxybenzamide has been found to have antioxidant and anti-inflammatory properties, which contribute to its cytoprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-benzyl-4-isobutoxybenzamide in lab experiments is its ability to protect cells from apoptosis and other forms of cell death, which can be useful in various assays and experiments. However, one of the limitations of N-benzyl-4-isobutoxybenzamide is its relatively low solubility in aqueous solutions, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of N-benzyl-4-isobutoxybenzamide, including the development of more potent and selective compounds, the identification of new therapeutic applications, and the elucidation of its exact mechanism of action. In addition, the use of N-benzyl-4-isobutoxybenzamide in combination with other drugs or treatments may enhance its therapeutic effects and reduce its limitations. Overall, the study of N-benzyl-4-isobutoxybenzamide has the potential to lead to the development of novel therapies for various diseases.
Métodos De Síntesis
The synthesis of N-benzyl-4-isobutoxybenzamide involves several steps, including the preparation of the starting materials and the final purification of the compound. One of the most commonly used methods for synthesizing N-benzyl-4-isobutoxybenzamide is the reaction of 4-isobutoxybenzoyl chloride with benzylamine in the presence of a base catalyst. The resulting product is then purified using various techniques, such as column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
N-benzyl-4-isobutoxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including neurodegenerative diseases, cardiovascular diseases, and cancer. In neurodegenerative diseases, N-benzyl-4-isobutoxybenzamide has been shown to protect neurons from apoptosis, reduce oxidative stress, and improve cognitive function. In cardiovascular diseases, N-benzyl-4-isobutoxybenzamide has been found to protect against ischemia-reperfusion injury, reduce inflammation, and improve cardiac function. In cancer, N-benzyl-4-isobutoxybenzamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells.
Propiedades
IUPAC Name |
N-benzyl-4-(2-methylpropoxy)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2/c1-14(2)13-21-17-10-8-16(9-11-17)18(20)19-12-15-6-4-3-5-7-15/h3-11,14H,12-13H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVSPNDBFAHNDDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)COC1=CC=C(C=C1)C(=O)NCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

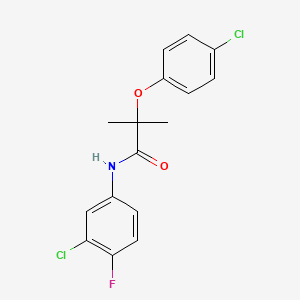

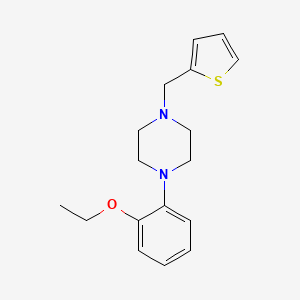

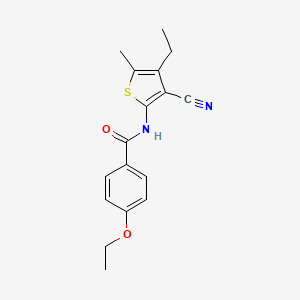
![N-{2-[(2-ethylphenyl)amino]-2-oxoethyl}-3-methylbenzamide](/img/structure/B5869749.png)
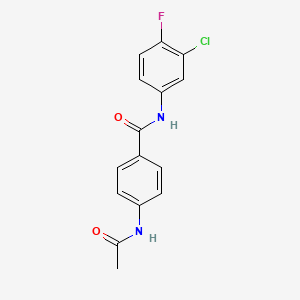
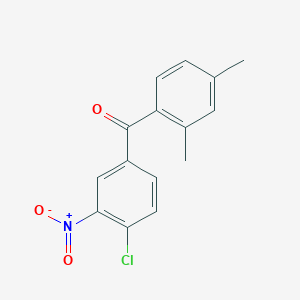
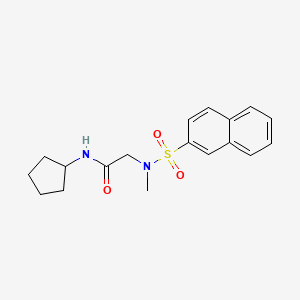
![2-amino-8-(4-pyridinyl)-7,9-dioxa-1-thia-3-azaspiro[4.5]dec-2-en-4-one](/img/structure/B5869773.png)

![N'-[(2-biphenylylcarbonyl)oxy]-4-chlorobenzenecarboximidamide](/img/structure/B5869780.png)
![N-(4-{N-[(5-methyl-3-thienyl)carbonyl]ethanehydrazonoyl}phenyl)methanesulfonamide](/img/structure/B5869786.png)
![N-[4-({2-methoxy-5-[(4-morpholinylimino)methyl]benzyl}oxy)phenyl]acetamide](/img/structure/B5869793.png)